8-Nitroharmane Exhibits Broad-Spectrum Anticryptococcal Activity with a MIC of 40 μg/mL Across Multiple Genotypes
8-Nitroharmane demonstrates significant inhibitory activity against pathogenic Cryptococcus species, with a consistent minimum inhibitory concentration (MIC) of 40 μg/mL across multiple C. neoformans genotypes (VNI, VNII, VNIII, VNIV) and C. gattii genotypes (VGI, VGIII, VGIV) [1]. In the same study, the parent compound harmane and other β-carboline alkaloids screened did not exhibit comparable activity against these Cryptococcus strains, highlighting the critical role of the 8-nitro substitution [1].
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 40 μg/mL |
| Comparator Or Baseline | Harmane (parent alkaloid, 1-methyl-β-carboline): Inactive against Cryptococcus spp. in the same screen (data not shown as active); other β-carboline alkaloids: No significant inhibition reported. |
| Quantified Difference | 8-Nitroharmane is active (MIC 40 μg/mL); comparators were inactive or not significantly inhibitory. |
| Conditions | CLSI broth microdilution method against Cryptococcus neoformans genotypes VNI, VNII, VNIII, VNIV and C. gattii genotypes VGI, VGIII, VGIV. |
Why This Matters
For researchers developing anticryptococcal agents, 8-nitroharmane provides a defined, reproducible potency benchmark (MIC 40 μg/mL) against clinically relevant Cryptococcus genotypes, whereas the parent alkaloid and other in-class analogs lack this activity, making 8-nitroharmane a targeted chemical probe.
- [1] Cruz KS, et al. Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. Int J Microbiol. 2019;2019:7157845. View Source
